4-chloro-N,N-bis(furan-2-ylmethyl)benzamide 4-chloro-N,N-bis(furan-2-ylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15285208
InChI: InChI=1S/C17H14ClNO3/c18-14-7-5-13(6-8-14)17(20)19(11-15-3-1-9-21-15)12-16-4-2-10-22-16/h1-10H,11-12H2
SMILES:
Molecular Formula: C17H14ClNO3
Molecular Weight: 315.7 g/mol

4-chloro-N,N-bis(furan-2-ylmethyl)benzamide

CAS No.:

Cat. No.: VC15285208

Molecular Formula: C17H14ClNO3

Molecular Weight: 315.7 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N,N-bis(furan-2-ylmethyl)benzamide -

Specification

Molecular Formula C17H14ClNO3
Molecular Weight 315.7 g/mol
IUPAC Name 4-chloro-N,N-bis(furan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C17H14ClNO3/c18-14-7-5-13(6-8-14)17(20)19(11-15-3-1-9-21-15)12-16-4-2-10-22-16/h1-10H,11-12H2
Standard InChI Key GQRYBAUDFKROJW-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl

Introduction

4-Chloro-N,N-bis(furan-2-ylmethyl)benzamide is a synthetic compound belonging to the benzamide class, distinguished by its unique structural features, including two furan-2-ylmethyl groups attached to a benzamide core. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and structural characteristics.

Synthesis and Chemical Reactions

The synthesis of 4-chloro-N,N-bis(furan-2-ylmethyl)benzamide typically involves several key steps, starting from commercially available furan derivatives and chlorinated anilines. Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions, often conducted under conditions like refluxing in solvents such as dichloromethane or toluene with a base like triethylamine.

ReagentReaction Type
Potassium PermanganateOxidation
Sodium BorohydrideReduction
NucleophilesSubstitution

Biological Activities and Potential Applications

4-Chloro-N,N-bis(furan-2-ylmethyl)benzamide exhibits diverse biological activities, including potential anti-inflammatory, antibacterial, and anticancer effects . Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways crucial for cellular functions.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory conditions
AntibacterialDevelopment of new antibiotics
AnticancerInhibition of cell proliferation mechanisms

Interaction Studies and Mechanism of Action

Interaction studies focus on the binding affinity of 4-chloro-N,N-bis(furan-2-ylmethyl)benzamide to various biological targets. These studies are crucial for understanding its mechanism of action and potential side effects. The compound may interact with specific enzymes or receptors involved in critical metabolic pathways, leading to therapeutic benefits or adverse effects depending on the context.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-chloro-N,N-bis(furan-2-ylmethyl)benzamide, differing in their heterocyclic rings or halogenation:

Compound NameStructural FeaturesUnique Aspects
N-(4-Chlorophenyl)-N-(pyridin-4-yl)methyl)benzamideContains pyridine instead of furanDifferent electronic properties due to nitrogen in the ring
N-(4-Bromophenyl)-N-(furan-2-yl)methyl)benzamideBrominated instead of chlorinatedMay exhibit different reactivity due to bromine
N-(4-Chlorophenyl)-N-(thiophen-2-yl)methyl)benzamideContains thiophene instead of furanUnique sulfur-containing heterocycle

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